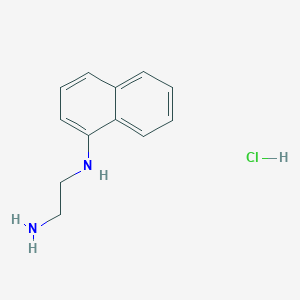

N-(1-Naphthyl)ethylenediamine dihydrochloride

概要

説明

N-(1-Naphthyl)ethylenediamine dihydrochloride, also known as NEDA·2HCl, is a chemical compound with the molecular formula C₁₂H₁₆Cl₂N₂ . It is used as a coupling agent for the spectrophotometric determination of aromatic amines, aminophenols, phenylenediamines, dinitroanilines, chloroanilines, thiols, and sulfonamides . It is also used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry .

Molecular Structure Analysis

N-(1-Naphthyl)ethylenediamine dihydrochloride acts as a donor molecule and forms charge transfer (CT) complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine), and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) .Chemical Reactions Analysis

N-(1-Naphthyl)ethylenediamine dihydrochloride undergoes most reactions typical to naphthylamine and primary amines such as diazotation . It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .Physical And Chemical Properties Analysis

N-(1-Naphthyl)ethylenediamine dihydrochloride is a solid substance . It has a molar mass of 259.18 g/mol . It has a melting point of 194-198 °C (dec.) (lit.) . It is soluble in water .科学的研究の応用

Quantitative Inorganic Analysis

“N-(1-Naphthyl)ethylenediamine dihydrochloride” is commercially available as part of Griess reagents, which find application in quantitative inorganic analysis of nitrates, nitrite and sulfonamide in blood, using the Griess test .

Spectrophotometric Determination

This compound acts as a coupling agent for the spectrophotometric determination of aromatic amines, aminophenols, phenylenediamines, dinitroanilines, chloroanilines, thiols and sulfonamides .

Water Quality Analysis

It is widely used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry .

Fluoride Ion Recognition

The Schiff bases of “N-(1-Naphthyl)ethylenediamine dihydrochloride” have been used as chemosensors for various ions. For instance, it has been employed for fluoride ion recognition .

Colorimetric Analysis of Arylamine Type of Drugs

The Bratton–Marshall reagent, a free base of “N-(1-Naphthyl)ethylenediamine dihydrochloride”, is used to analyse arylamine type of drugs .

Sensor of Many Ions/Molecules

This compound is also used as a sensor of many ions/molecules .

作用機序

Target of Action

N-(1-Naphthyl)ethylenediamine dihydrochloride primarily targets aromatic amines, aminophenols, phenylenediamines, dinitroanilines, chloroanilines, thiols, and sulfonamides . These compounds are often involved in various biochemical reactions and pathways.

Mode of Action

N-(1-Naphthyl)ethylenediamine dihydrochloride acts as a donor molecule and forms charge transfer (CT) complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine), and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) . This interaction results in the formation of these complexes, which can be investigated using techniques like positron annihilation lifetime spectroscopy .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, it is used in the preparation of staining solutions for visualizing the reaction products of starch-active enzymes, which contain α-1, 4 linked and α-1, 6 linked glucose . This indicates its role in influencing carbohydrate metabolism pathways.

Result of Action

The primary result of the action of N-(1-Naphthyl)ethylenediamine dihydrochloride is the formation of strongly colored azo compounds . This occurs when it undergoes a diazonium coupling reaction in the presence of nitrite . The color intensity of the resulting azo compound can be measured spectrophotometrically, providing a quantitative measure of the nitrite concentration .

Action Environment

The action, efficacy, and stability of N-(1-Naphthyl)ethylenediamine dihydrochloride can be influenced by various environmental factors. For instance, its solubility in water suggests that it can be affected by the pH and temperature of the solution . Furthermore, it is sensitive to light and hygroscopic , indicating that its stability and activity can be affected by light exposure and humidity.

Safety and Hazards

N-(1-Naphthyl)ethylenediamine dihydrochloride is classified as a skin irritant and serious eye irritant . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area . Contact with skin, eyes, and clothing should be avoided .

特性

IUPAC Name |

N'-naphthalen-1-ylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.2ClH/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;;/h1-7,14H,8-9,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNYWPRCVDMOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2.2ClH, C12H16Cl2N2 | |

| Record name | N-(1-NAPHTHYL)ETHYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20725 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

551-09-7 (Parent) | |

| Record name | N-(1-Napthyl)ethylene diamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020917 | |

| Record name | N-(1-Naphthyl)ethylenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-(1-naphthyl)ethylenediamine dihydrochloride appears as white to light tan or gray crystalline solid or off-white powder. (NTP, 1992), White to off-white powder or crystals; Hygroscopic; [CAMEO] | |

| Record name | N-(1-NAPHTHYL)ETHYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20725 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(1-Naphthyl)ethylenediamine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1906 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 to 10 mg/mL at 64 °F (NTP, 1992), SOL IN 95% ALCOHOL, DILUTE HYDROCHLORIC ACID, HOT WATER, ACETONE, ABSOLUTE ALCOHOL | |

| Record name | N-(1-NAPHTHYL)ETHYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20725 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(1-NAPTHYL)ETHYLENE DIAMINE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Negligible (NTP, 1992) | |

| Record name | N-(1-NAPHTHYL)ETHYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20725 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

N-(1-Naphthyl)ethylenediamine dihydrochloride | |

Color/Form |

LONG HEXAGONAL PRISMS | |

CAS RN |

1465-25-4 | |

| Record name | N-(1-NAPHTHYL)ETHYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20725 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(1-Napthyl)ethylene diamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1-1-naphthalenyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(1-Naphthyl)ethylenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-2-aminoethyl-1-naphthylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(1-NAPHTHYL)ETHYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H734599KJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(1-NAPTHYL)ETHYLENE DIAMINE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

370 to 374 °F (NTP, 1992), Melting point equals 372 to 374 °F, 188-190 °C | |

| Record name | N-(1-NAPHTHYL)ETHYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20725 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(1-Naphthyl)ethylenediamine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1906 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-(1-NAPTHYL)ETHYLENE DIAMINE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary analytical application of N-(1-Naphthyl)ethylenediamine dihydrochloride?

A1: N-(1-Naphthyl)ethylenediamine dihydrochloride is widely employed as a chromogenic reagent in spectrophotometric assays, particularly for determining nitrite concentrations. [, , , , , , , ]

Q2: How does N-(1-Naphthyl)ethylenediamine dihydrochloride enable nitrite detection?

A2: It participates in a diazo coupling reaction. Nitrite reacts with a suitable reagent like sulfanilamide to form a diazonium salt. This salt then couples with N-(1-Naphthyl)ethylenediamine dihydrochloride, generating a colored azo dye detectable by spectrophotometry. [, , , , , ]

Q3: What makes N-(1-Naphthyl)ethylenediamine dihydrochloride suitable for analyzing environmental samples?

A3: Methods using N-(1-Naphthyl)ethylenediamine dihydrochloride have demonstrated high sensitivity, allowing for the determination of nitrite in complex matrices like water (including rainwater, lake water, and seawater), soil, and even biological samples like saliva. [, , ]

Q4: Can N-(1-Naphthyl)ethylenediamine dihydrochloride be used in automated analytical systems?

A4: Yes, it has been successfully integrated into flow injection analysis (FIA) systems for automated nitrite determination, enabling high throughput analysis of water samples. [, , ]

Q5: Are there any solid-phase extraction techniques using N-(1-Naphthyl)ethylenediamine dihydrochloride for nitrite analysis?

A5: Yes, researchers have developed methods where the azo dye formed with N-(1-Naphthyl)ethylenediamine dihydrochloride is extracted onto C18 cartridges, allowing for preconcentration and enhanced sensitivity in nitrite analysis. [, ]

Q6: What are the limitations of using N-(1-Naphthyl)ethylenediamine dihydrochloride in nitrite analysis?

A6: While generally robust, the method can be susceptible to interferences from other chemical species. Careful optimization and potential masking agents may be needed for accurate analysis, especially in complex matrices. []

Q7: How is N-(1-Naphthyl)ethylenediamine dihydrochloride used to quantify other compounds?

A7: Beyond nitrite, it has been indirectly used to quantify substances like hydrogen sulfide, ascorbic acid, and even pharmaceuticals by exploiting reactions that ultimately produce or consume nitrite, allowing for indirect measurement. [, , , ]

Q8: What is the biological significance of nitric oxide (NO) and its relationship with N-(1-Naphthyl)ethylenediamine dihydrochloride?

A8: Nitric oxide is a crucial signaling molecule in biological systems. N-(1-Naphthyl)ethylenediamine dihydrochloride is used in assays to quantify NO indirectly by measuring the nitrite produced as a byproduct of NO reactions. [, ]

Q9: Can N-(1-Naphthyl)ethylenediamine dihydrochloride be used to study enzyme activity?

A9: Yes, it has been used in assays to determine the activity of enzymes like nitrate reductase and glutathione S-transferase, which are involved in important biological processes. [, , , , ]

Q10: Has N-(1-Naphthyl)ethylenediamine dihydrochloride been investigated for potential carcinogenicity?

A10: Yes, a bioassay was conducted on Fischer 344 rats and B6C3F1 mice. Under the specific conditions of that study, dietary administration of N-(1-Naphthyl)ethylenediamine dihydrochloride was not found to be carcinogenic. []

Q11: Are there applications of N-(1-Naphthyl)ethylenediamine dihydrochloride in material science?

A11: Yes, it has been used in conjunction with other materials to fabricate electrochemical sensors. For instance, a paste electrode incorporating N-(1-Naphthyl)ethylenediamine dihydrochloride, nickel porphyrin, and graphene oxide was developed for the sensitive detection of naphthalene. []

Q12: Has N-(1-Naphthyl)ethylenediamine dihydrochloride been used to study the self-assembly of polymers?

A12: Yes, researchers have investigated its use as a fluorescent probe to study the formation of reversed micelles by amphiphilic block copolymers in solutions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)

![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)